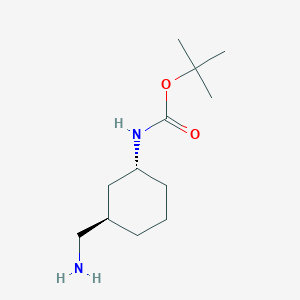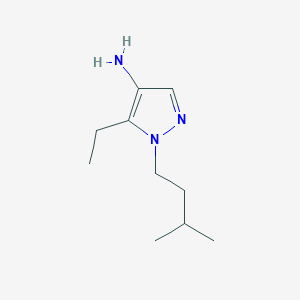
5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine
Descripción general
Descripción
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve analyzing the molecular structure of the compound, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve detailing any known chemical reactions involving the compound, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This would involve detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and any other relevant properties.Aplicaciones Científicas De Investigación
Chemical Synthesis and Hybridizing Agents
- Synthesis of Cyano Esters : A study by Beck, Ackmann, Staszak, and Wright (1988) detailed a novel conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters to corresponding 5-cyano esters, which are precursors to chemical hybridizing agents in wheat and barley (Beck et al., 1988).
Antimicrobial and Antioxidant Applications
- Antimicrobial and Antioxidant Dyes : Şener et al. (2017) synthesized new pyrazolo[1,5-a] pyrimidine derivatives exhibiting significant antimicrobial properties against various bacteria and fungi, along with excellent antioxidant activities (Şener et al., 2017).
- Antimicrobial and Anticancer Agents : Hafez, El-Gazzar, and Al-Hussain (2016) reported the synthesis of novel pyrazole derivatives with potential as antimicrobial and anticancer agents, showing higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Biological Evaluation and Drug Development
- Lung Cancer Cell Inhibition : Zhang et al. (2008) developed novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating their ability to inhibit the growth of A549 lung cancer cells, with compound 3o showing significant effects (Zhang et al., 2008).
- σ(1) Receptor Antagonists : Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, with compound 28 identified as a promising candidate for neurogenic pain treatment (Díaz et al., 2012).
Crystallography and Structural Studies
- Crystal Structure Analysis : The synthesis and crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate were reported, showing applications in fungicidal and plant growth regulation activities (Minga, 2005).
Safety And Hazards
This would involve detailing any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any necessary precautions for handling or storage.
Direcciones Futuras
This would involve discussing potential future research directions or applications for the compound, based on its known properties and uses.
Please note that this is a general outline and the specific details would depend on the available information on the compound. For a comprehensive analysis, it’s recommended to consult scientific literature or databases that specialize in chemical information.
Propiedades
IUPAC Name |
5-ethyl-1-(3-methylbutyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-10-9(11)7-12-13(10)6-5-8(2)3/h7-8H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGUIIIBCAVDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



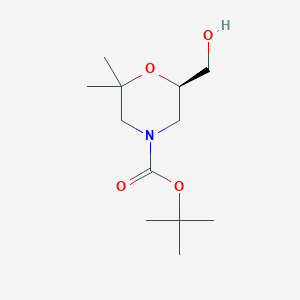
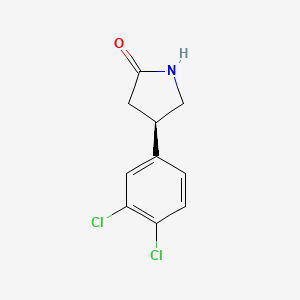
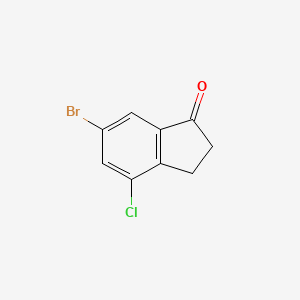
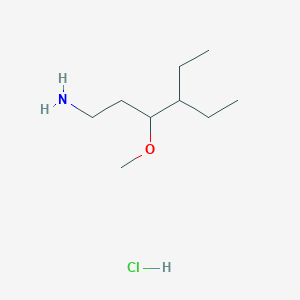

![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)
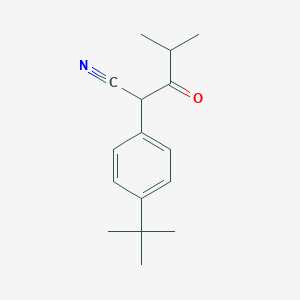
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)
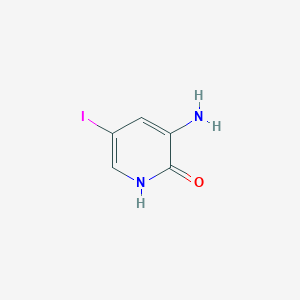
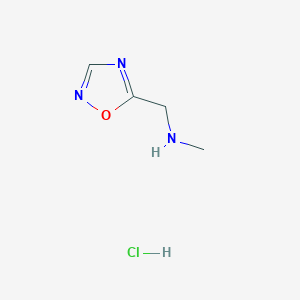
![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)
